3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride
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Overview
Description
3-[1-Adamantyl(methyl)amino]propanenitrile;hydrochloride is a compound that features an adamantane structure, which is known for its stability and unique three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane structure is first functionalized to introduce the necessary substituents.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Nitrile Group: The nitrile group can be introduced through various methods, such as the reaction of amines with cyanogen bromide or through dehydration of amides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[1-Adamantyl(methyl)amino]propanenitrile;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like alkyl halides, amines, and cyanogen bromide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
3-[1-Adamantyl(methyl)amino]propanenitrile;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral and anticancer agents.
Materials Science: Its stability and three-dimensional framework make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride involves its interaction with specific molecular targets. The adamantane structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the nitrile group.
1-Adamantylmethylamine: Similar but with different substituents on the adamantane ring.
Uniqueness
3-[1-Adamantyl(methyl)amino]propanenitrile;hydrochloride is unique due to the presence of both the nitrile and amino groups, which provide it with distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-16(4-2-3-15)14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13H,2,4-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIZVCLJVAOGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C12CC3CC(C1)CC(C3)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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